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molecular formula C25H20N2O3 B8732062 3,3'-Diamino-4,4'-diphenoxybenzophenone

3,3'-Diamino-4,4'-diphenoxybenzophenone

Cat. No. B8732062
M. Wt: 396.4 g/mol
InChI Key: SONDVQSYBUQGDH-UHFFFAOYSA-N
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Patent
US05480965

Procedure details

To a reaction apparatus equipped with a thermometer, reflux condenser and stirrer, 60 g (0.131 mol) of 3,3'-dinitro-4,4'-diphenoxybenzophenone, 150 g of methyl cellosolve and 3.0 g of 5%-Pd/C (50% moisture content) were charged and reacted in a hydrogen atmosphere at 70°~80° C. for 4 hours. After finishing the reaction, the catalyst was filtered and the filtrate was concentrated under reduced pressure to obtain 45 g (86 % yield) of 3,3'-diamino-4,4'-diphenoxybenzophenone as light yellow crystals.
Name
3,3'-dinitro-4,4'-diphenoxybenzophenone
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:25]=[CH:26][C:27]=1[O:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:11]([N+:22]([O-])=O)[CH:10]=1)=[O:8])([O-])=O.[H][H]>[Pd].COCCO>[NH2:22][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][C:12]=1[O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:7]([C:6]1[CH:25]=[CH:26][C:27]([O:28][C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)=[C:4]([NH2:1])[CH:5]=1)=[O:8]

Inputs

Step One
Name
3,3'-dinitro-4,4'-diphenoxybenzophenone
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC(=C(C=C2)OC2=CC=CC=C2)[N+](=O)[O-])C=CC1OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 g
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reaction apparatus equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and stirrer
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)C2=CC(=C(C=C2)OC2=CC=CC=C2)N)C=CC1OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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